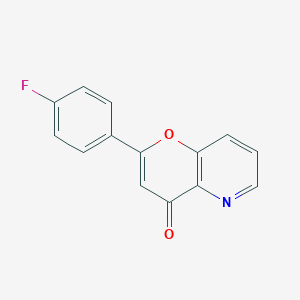
beta-D-Glucopyranose, 6-O-beta-D-fructofuranosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucopyranose, 6-O-beta-D-fructofuranosyl- is a type of carbohydrate commonly known as sucrose. It is a disaccharide composed of glucose and fructose molecules linked together by a glycosidic bond. Sucrose is widely used in the food industry as a sweetener and preservative, but it also has important applications in scientific research.
作用機序
Sucrose is broken down in the body by the enzyme sucrase into its component glucose and fructose molecules. These molecules are then used as a source of energy for cells. Sucrose also plays a role in the regulation of blood sugar levels by stimulating the release of insulin.
Biochemical and Physiological Effects:
Sucrose has a number of biochemical and physiological effects on the body. It is a source of energy for cells and can help to regulate blood sugar levels. However, excessive consumption of sucrose has been linked to a range of health problems, including obesity, diabetes, and cardiovascular disease.
実験室実験の利点と制限
Sucrose has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also non-toxic and has a low molecular weight, making it easy to work with. However, sucrose can be difficult to dissolve in water, and its concentration can be affected by temperature and pH.
将来の方向性
There are a number of future directions for research involving sucrose. One area of interest is the development of new methods for the preservation of cells and tissues using sucrose as a cryoprotectant. Another area of research is the development of new assays for measuring enzyme activity and protein concentration using sucrose as a substrate. Finally, there is ongoing research into the health effects of sucrose consumption and the development of new sweeteners with lower health risks.
合成法
Sucrose can be synthesized through the process of photosynthesis by plants. It is also commonly extracted from sugar cane or sugar beets. In the laboratory, sucrose can be synthesized through the reaction of glucose and fructose in the presence of an acid catalyst.
科学的研究の応用
Sucrose has a wide range of applications in scientific research. It is commonly used as a source of energy for cells in culture, as well as a cryoprotectant for the preservation of cells and tissues. Sucrose is also used in biochemical assays to measure enzyme activity and protein concentration.
特性
CAS番号 |
146276-11-1 |
|---|---|
製品名 |
beta-D-Glucopyranose, 6-O-beta-D-fructofuranosyl- |
分子式 |
C12H22O11 |
分子量 |
342.3 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-6-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-4-7(16)10(19)12(3-14,23-4)21-2-5-6(15)8(17)9(18)11(20)22-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11?,12-/m1/s1 |
InChIキー |
VQVUTGNNCTVJST-AGPGFAMGSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(O1)(CO)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
同義語 |
eta-D-fructofuranosyl-(2-6)-beta-D-glucopyranoside fructo-(2-6)-gluco fructofuranosyl-(2-6)-glucopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



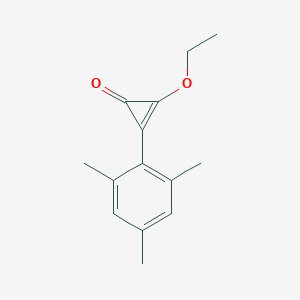
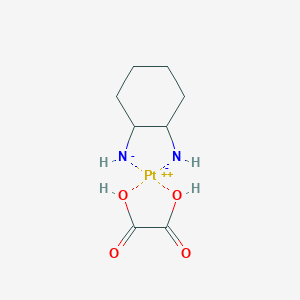
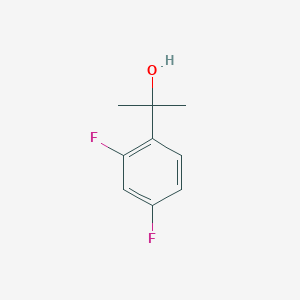
![[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate](/img/structure/B130833.png)
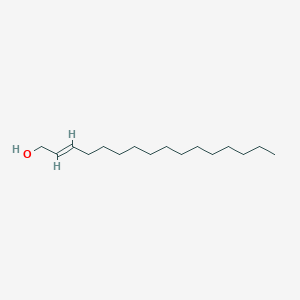

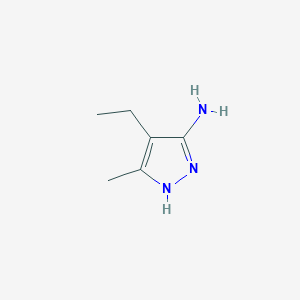

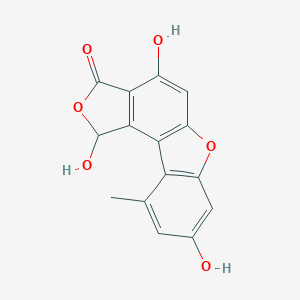
![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)
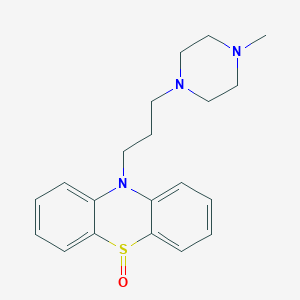
![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)
